molecular formula C14H16FeO 10* B073046 Butyrylferrocene CAS No. 1271-94-9

Butyrylferrocene

Cat. No.: B073046
CAS No.: 1271-94-9
M. Wt: 256.12 g/mol
InChI Key: LXGKRVAPVVIDQW-UHFFFAOYSA-N
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Description

Butyrylferrocene is an organometallic compound with the chemical formula C14H16FeO2. It is a derivative of ferrocene, where a butyryl group is attached to one of the cyclopentadienyl rings. This compound is known for its unique structure and properties, making it a valuable substance in various fields of research and industry. This compound appears as a yellow crystalline solid and is soluble in organic solvents .

Scientific Research Applications

Butyrylferrocene has a wide range of applications in scientific research:

Safety and Hazards

Butyrylferrocene should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental exposure, follow the first aid measures outlined in the safety data sheet .

Mechanism of Action

Target of Action

Butyrylferrocene is a chemical compound with the empirical formula C14H16FeO

Mode of Action

It’s known that the compound has a butyryl side chain that is co-planar with its carrier carbocycle , but the specifics of how it interacts with its targets and the resulting changes are not well-understood. More research is needed to elucidate these details.

Pharmacokinetics

Its molecular weight is 256.12 , which may influence its bioavailability and pharmacokinetic properties

Biochemical Analysis

Biochemical Properties

The biochemical properties of Butyrylferrocene are not well-studied. Based on its structure, it can be inferred that it might interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the presence of other molecules .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyrylferrocene can be synthesized by reacting butyryl chloride with ferrocene in an organic solvent. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation. The general reaction scheme is as follows: [ \text{Fe(C}_5\text{H}_5\text{)}_2 + \text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} \rightarrow \text{Fe(C}_5\text{H}_4\text{COCH}_2\text{CH}_2\text{CH}_3\text{)}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, controlled temperatures, and inert gas atmospheres to ensure the stability of the product .

Chemical Reactions Analysis

Types of Reactions: Butyrylferrocene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form butyrylferrocenium ions.

    Reduction: It can be reduced back to ferrocene derivatives.

    Substitution: The butyryl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products:

Comparison with Similar Compounds

    Ferrocene: The parent compound of butyrylferrocene.

    Acetylferrocene: Similar structure with an acetyl group instead of a butyryl group.

    Ferrocenecarboxaldehyde: Contains a formyl group attached to the cyclopentadienyl ring.

Uniqueness: this compound is unique due to its butyryl group, which imparts distinct chemical and physical properties compared to its analogs. This makes it valuable in specific applications where these properties are desired .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Butyrylferrocene can be achieved through a Friedel-Crafts acylation reaction between ferrocene and butyryl chloride.", "Starting Materials": [ "Ferrocene", "Butyryl Chloride", "Anhydrous Aluminum Chloride", "Anhydrous Ether" ], "Reaction": [ "Dissolve 5g of ferrocene in 50mL of anhydrous ether in a 250mL round-bottom flask.", "Add 7.5mL of butyryl chloride and 5g of anhydrous aluminum chloride to the flask.", "Stir the mixture at room temperature for 24 hours.", "Add 100mL of ice-cold water to the reaction mixture to quench the reaction.", "Extract the organic layer with diethyl ether and wash the combined organic layers with water.", "Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol." ] }

CAS No.

1271-94-9

Molecular Formula

C14H16FeO 10*

Molecular Weight

256.12 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+)

InChI

InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q2*-1;+2

InChI Key

LXGKRVAPVVIDQW-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States
Customer
Q & A

Q1: What is the molecular structure of butyrylferrocene and how was it determined?

A1: this compound (C14H16FeO) is an organometallic compound composed of a ferrocene unit with a butyryl group attached to one of the cyclopentadienyl rings. Its crystal structure was determined using X-ray diffraction analysis at 200 K. This analysis revealed that this compound crystallizes in the orthorhombic space group P212121 with unit cell dimensions of a = 5.6954(3) Å, b = 10.0307(6) Å, and c = 20.4422(14) Å. [] You can find more details about the crystallographic data in the paper published by R.D. Adams et al. []

Q2: What is the potential application of this compound in combustion processes?

A2: While the provided research doesn't directly investigate the combustion properties of this compound, it belongs to a class of organometallic compounds known to influence ignition and combustion processes. These compounds, often called "anti-knock" agents, can modify flame speed and reduce undesirable combustion phenomena like knocking in engines. Further research is needed to explore the specific impacts and effectiveness of this compound as a fuel additive compared to other known compounds. []

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